1-(2,3-Dimethylphenyl)ethanone

Physical property Phase behavior Storage conditions

1-(2,3-Dimethylphenyl)ethanone (CAS 2142-71-4), also known as 2,3-dimethylacetophenone, is an aromatic ketone with the molecular formula C₁₀H₁₂O and molecular weight 148.20 g/mol. As a member of the dimethylacetophenone positional isomer family, this compound exhibits a melting point of -14.3 °C and exists as a colorless liquid at room temperature.

Molecular Formula C10H12O
Molecular Weight 148.2 g/mol
CAS No. 2142-71-4
Cat. No. B195851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dimethylphenyl)ethanone
CAS2142-71-4
Molecular FormulaC10H12O
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(=O)C)C
InChIInChI=1S/C10H12O/c1-7-5-4-6-10(8(7)2)9(3)11/h4-6H,1-3H3
InChIKeyYXJIYJZHAPHBHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,3-Dimethylphenyl)ethanone CAS 2142-71-4: Core Physical Properties and Class Identity for Sourcing


1-(2,3-Dimethylphenyl)ethanone (CAS 2142-71-4), also known as 2,3-dimethylacetophenone, is an aromatic ketone with the molecular formula C₁₀H₁₂O and molecular weight 148.20 g/mol [1]. As a member of the dimethylacetophenone positional isomer family, this compound exhibits a melting point of -14.3 °C and exists as a colorless liquid at room temperature . The compound serves as both a versatile synthetic intermediate in organic chemistry and as a pharmacopeial reference standard for analytical method development .

1-(2,3-Dimethylphenyl)ethanone CAS 2142-71-4: Why In-Class Substitution Is Not Scientifically Defensible


Within the C₁₀H₁₂O dimethylacetophenone isomer series, positional methyl substitution on the phenyl ring produces measurable divergence in fundamental physical properties including melting point, boiling point, and density [1]. The 2,3-isomer (CAS 2142-71-4) exhibits distinct physicochemical behavior compared to its 2,4- and 2,5- analogs; these differences directly impact solvent selection, purification strategy, and analytical method development [2]. In pharmaceutical impurity profiling, the regulatory requirement for isomer-specific reference standards precludes generic substitution—the 2,3-isomer is explicitly designated as a related impurity (Impurity 13/31/38) in medetomidine and detomidine analytical methods, a specification that structurally different isomers cannot fulfill [3].

1-(2,3-Dimethylphenyl)ethanone CAS 2142-71-4: Quantitative Differentiation Evidence Against Closest Analogs


Melting Point Differentiation: 2,3- vs 2,4-Dimethylacetophenone

1-(2,3-Dimethylphenyl)ethanone (2,3-isomer) is a liquid at room temperature with a melting point of -14.3 °C, whereas 1-(2,4-dimethylphenyl)ethanone (2,4-isomer) is a solid with a melting point of 22.95 °C [1]. This 37.25 °C difference in melting point results in fundamentally different phase behavior under standard laboratory conditions (20-25 °C).

Physical property Phase behavior Storage conditions

Boiling Point Comparison: 2,3- vs 2,5-Dimethylacetophenone at Atmospheric Pressure

The 2,3-isomer exhibits a boiling point of 236.6 °C at 760 mmHg, whereas the 2,5-isomer boils at 232.5 °C at atmospheric pressure, representing a 4.1 °C difference [1]. Under reduced pressure (13 Torr), the 2,3-isomer boils at 108 °C .

Distillation Purification Thermal stability

Refractive Index Differentiation: 2,3- vs 2,4- and 2,5-Isomers

The refractive index (n20D) of 1-(2,3-dimethylphenyl)ethanone is 1.5315 [1], compared to the 2,4-isomer's reported range of 1.532-1.536 [2] and the 2,5-isomer's value of 1.529 [3]. This property is routinely used for rapid purity verification and identity confirmation in quality control laboratories.

Optical property Quality control Purity assessment

Density Variation Among Dimethylacetophenone Isomers

Experimental density data show 1-(2,3-dimethylphenyl)ethanone has a relative density (d204) of 1.0079 g/cm³ . The 2,4-isomer exhibits a density of 0.997 g/mL at 25 °C [1], while the 2,5-isomer is reported at 0.996 g/mL at 20 °C [2].

Volumetric dosing Formulation Process engineering

Regulatory-Grade Impurity Reference Standard Application

1-(2,3-Dimethylphenyl)ethanone is formally designated and supplied as a certified reference standard for pharmaceutical impurity testing, specifically as Medetomidine Impurity 13/38 and Dexmedetomidine Impurity 31 [1]. The 2,4- and 2,5-isomers are not correspondingly listed as designated impurities for these veterinary anesthetic active pharmaceutical ingredients.

Pharmaceutical impurity Reference standard Analytical method validation

Synthetic Pathway Specificity: Precursor to Medetomidine-Class Veterinary Anesthetics

1-(2,3-Dimethylphenyl)ethanone serves as a key synthetic intermediate in the preparation of medetomidine and dexmedetomidine, both α₂-adrenergic agonists used as veterinary sedatives and analgesics [1]. Reduction of the 2,3-dimethylacetophenone ketone yields 1-(2,3-dimethylphenyl)ethanol, which is subsequently converted to the active pharmaceutical ingredient [1]. The 2,3-substitution pattern on the aromatic ring is essential to the pharmacophore and cannot be substituted with alternative positional isomers.

Medicinal chemistry Veterinary pharmaceutical Synthetic intermediate

1-(2,3-Dimethylphenyl)ethanone CAS 2142-71-4: Evidence-Backed Application Scenarios for Scientific Selection


Pharmaceutical Impurity Reference Standard for Method Validation

Procure 1-(2,3-dimethylphenyl)ethanone as a certified reference standard for analytical method development and validation of medetomidine and dexmedetomidine impurity profiling. As Medetomidine Impurity 13/38 and Dexmedetomidine Impurity 31, this compound enables laboratories to establish system suitability, determine relative retention times, and validate detection limits in HPLC and LC-MS methods per pharmacopeial guidelines. The availability of ISO17034-certified material with full characterization data (including NMR, MS, IR, and purity assignment) supports regulatory submissions for pharmaceutical quality control [1].

Synthetic Intermediate for Medetomidine-Class Veterinary Pharmaceuticals

Use 1-(2,3-dimethylphenyl)ethanone as the starting ketone intermediate in the synthesis of medetomidine and dexmedetomidine hydrochloride. The compound undergoes reduction to 1-(2,3-dimethylphenyl)ethanol, which is subsequently functionalized to yield the target α₂-adrenergic agonist. The 2,3-dimethyl substitution pattern is structurally required for the pharmacophore activity of the final drug substance; alternative dimethylacetophenone isomers do not produce the correct active pharmaceutical ingredient [2].

Physical Property-Dependent Process Chemistry Development

Select 1-(2,3-dimethylphenyl)ethanone for process development where its specific physical properties—melting point of -14.3 °C (liquid at room temperature), boiling point of 236.6 °C at 760 mmHg, and density of 1.0079 g/cm³—are critical operational parameters. The liquid phase at ambient temperature facilitates liquid-handling automation and solvent blending without pre-heating steps, while the higher boiling point compared to the 2,5-isomer (Δ 4.1 °C) provides a wider thermal window for reactions requiring elevated temperatures .

Quality Control Identity Confirmation via Refractive Index

Employ refractive index measurement (n20D = 1.5315) as a rapid, non-destructive identity verification step for incoming quality control of 1-(2,3-dimethylphenyl)ethanone shipments. This value is distinguishable from the 2,4-isomer (1.532-1.536) and the 2,5-isomer (1.529), enabling QC laboratories to confirm correct isomer receipt prior to releasing material for production use. Integration with standard refractometer workflows provides a cost-effective alternative to full spectroscopic characterization for routine batch acceptance [3][4].

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